molecular formula C14H11ClN2O5S B4304242 3-(2-chloro-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid

3-(2-chloro-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid

Cat. No.: B4304242
M. Wt: 354.8 g/mol
InChI Key: KYCAXEBTCBHBDR-UHFFFAOYSA-N
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Description

3-(2-chloro-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid is a complex organic compound characterized by the presence of a chloro-nitrophenyl group and a thienylcarbonyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration and Chlorination: Starting with a phenyl ring, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. Chlorination is then carried out using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chloro group at the desired position.

    Thienylcarbonyl Introduction: The thienylcarbonyl group can be introduced through an acylation reaction. This involves reacting thiophene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation and Propanoic Acid Formation: The final step involves amidation, where the acylated thiophene is reacted with an appropriate amine to form the amide linkage

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and chlorination, and the employment of advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or alkoxides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium amide, potassium tert-butoxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: 3-(2-amino-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid.

    Substitution: 3-(2-substituted-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid.

    Hydrolysis: 3-(2-chloro-5-nitrophenyl)propanoic acid and 2-thienylamine.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(2-chloro-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.

Biology

This compound may be explored for its potential biological activities. The presence of the nitro and chloro groups suggests it could interact with biological macromolecules, possibly serving as a lead compound in drug discovery.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The structural features suggest potential as anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the material science industry, this compound could be used in the development of novel polymers or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-chloro-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chloro-5-nitrophenyl)-3-[(2-furylcarbonyl)amino]propanoic acid: Similar structure but with a furan ring instead of a thiophene ring.

    3-(2-bromo-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

The unique combination of the chloro-nitrophenyl and thienylcarbonyl groups in 3-(2-chloro-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid provides distinct chemical reactivity and potential biological activity compared to its analogs. The presence of both electron-withdrawing and electron-donating groups allows for diverse chemical transformations and interactions.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(2-chloro-5-nitrophenyl)-3-(thiophene-2-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O5S/c15-10-4-3-8(17(21)22)6-9(10)11(7-13(18)19)16-14(20)12-2-1-5-23-12/h1-6,11H,7H2,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCAXEBTCBHBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chloro-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid
Reactant of Route 2
3-(2-chloro-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid
Reactant of Route 3
3-(2-chloro-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid
Reactant of Route 4
3-(2-chloro-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid
Reactant of Route 5
3-(2-chloro-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid
Reactant of Route 6
3-(2-chloro-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid

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